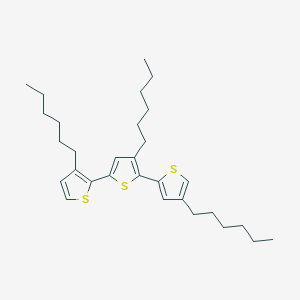![molecular formula C10H15NO3 B14263217 2-[3-Amino-4-(methoxymethoxy)phenyl]ethan-1-ol CAS No. 139579-79-6](/img/no-structure.png)
2-[3-Amino-4-(methoxymethoxy)phenyl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-Amino-4-(methoxymethoxy)phenyl]ethan-1-ol is an organic compound with a complex structure that includes an amino group, a methoxymethoxy group, and an ethan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Amino-4-(methoxymethoxy)phenyl]ethan-1-ol typically involves multiple steps. One common method starts with the reaction of 3-amino-4-hydroxybenzaldehyde with methoxymethyl chloride to form 3-amino-4-(methoxymethoxy)benzaldehyde. This intermediate is then subjected to a reduction reaction using a reducing agent such as sodium borohydride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-Amino-4-(methoxymethoxy)phenyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The methoxymethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-[3-Amino-4-(methoxymethoxy)phenyl]ethanal, while reduction of the amino group can produce 2-[3-Amino-4-(methoxymethoxy)phenyl]ethanamine.
Applications De Recherche Scientifique
2-[3-Amino-4-(methoxymethoxy)phenyl]ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[3-Amino-4-(methoxymethoxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The methoxymethoxy group can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[3-Amino-4-hydroxyphenyl]ethan-1-ol: Similar structure but with a hydroxyl group instead of a methoxymethoxy group.
2-[3-Amino-4-methoxyphenyl]ethan-1-ol: Similar structure but with a methoxy group instead of a methoxymethoxy group.
Uniqueness
2-[3-Amino-4-(methoxymethoxy)phenyl]ethan-1-ol is unique due to the presence of the methoxymethoxy group, which can influence its chemical reactivity and biological activity. This group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.
Propriétés
| 139579-79-6 | |
Formule moléculaire |
C10H15NO3 |
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
2-[3-amino-4-(methoxymethoxy)phenyl]ethanol |
InChI |
InChI=1S/C10H15NO3/c1-13-7-14-10-3-2-8(4-5-12)6-9(10)11/h2-3,6,12H,4-5,7,11H2,1H3 |
Clé InChI |
JJKVAJYGJKMVGT-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=C(C=C(C=C1)CCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-Bis[(propan-2-yl)sulfanyl]benzene-1,4-diamine](/img/structure/B14263135.png)
![2-(2-Bicyclo[2.2.2]oct-2-enyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14263142.png)

![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one](/img/structure/B14263188.png)
![2-{[(2-Sulfanylethyl)amino]methyl}phenol](/img/structure/B14263190.png)

